molecular formula C10H7FN2O B8351681 4-(5-Fluoropyrimidin-2-yl)phenol

4-(5-Fluoropyrimidin-2-yl)phenol

Cat. No.: B8351681
M. Wt: 190.17 g/mol
InChI Key: SJEZWFVQKYSHEG-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-yl)phenol is a fluorinated pyrimidine derivative characterized by a phenol group attached to the 4-position of a pyrimidine ring, with a fluorine atom at the 5-position of the pyrimidine core. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

4-(5-fluoropyrimidin-2-yl)phenol

InChI

InChI=1S/C10H7FN2O/c11-8-5-12-10(13-6-8)7-1-3-9(14)4-2-7/h1-6,14H

InChI Key

SJEZWFVQKYSHEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(5-Fluoropyrimidin-2-yl)phenol with key analogs identified in the literature, focusing on substituents, synthesis, physical properties, and biological activity.

Structural and Functional Group Variations

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol
  • Substituents: Fluorophenyl, isopropyl, methylsulfonylamino, and hydroxymethyl groups .
  • Molecular Weight : 353.41 g/mol .
  • Synthesis : Multi-step reactions involving Suzuki coupling and catalytic hydrogenation, with yields up to 82% .
3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol
  • Substituents: Bromine at pyrimidine C5, pyrrolidinyl at C4, and phenolic hydroxyl .
  • Synthesis: Achieved via nucleophilic substitution of 5-bromo-2-chloropyrimidine with 3-aminophenol .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Substituents: Fluorophenyl, methoxyphenylaminomethyl, and methyl groups .
  • Crystal Structure : Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; dihedral angles between pyrimidine and aryl groups range from 12.8° to 86.1° .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Features LogP Reference
4-(5-Fluoropyrimidin-2-yl)phenol* ~220 (estimated) Moderate (phenol enhances polarity) ~2.1 N/A
4-(4-Fluorophenyl)-6-isopropyl...methanol 353.41 High (hydroxymethyl group) 3.375
3-((5-Bromo-4-(pyrrolidin-1-yl)...phenol ~340 (estimated) Low (bromine increases hydrophobicity) ~3.8

*Estimated based on structural analogs.

Structural and Crystallographic Insights

  • Hydrogen Bonding: Phenolic –OH groups (e.g., in and ) participate in intramolecular H-bonding, stabilizing planar conformations critical for target interaction .
  • Crystal Packing : Weak C–H⋯O and C–H⋯π interactions dominate in fluoropyrimidine crystals, influencing solubility and melting points .

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. For 4-(5-fluoropyrimidin-2-yl)phenol, this method typically involves coupling a halogenated 5-fluoropyrimidine derivative with 4-hydroxyphenylboronic acid.

Substrate Selection

  • Aryl Halide : 2-Chloro-5-fluoropyrimidine (CAS 38275-56-4) serves as the electrophilic partner due to its high reactivity in cross-coupling reactions.

  • Boronic Acid : 4-Hydroxyphenylboronic acid (CAS 24048-25-3) provides the phenolic component while maintaining compatibility with coupling conditions.

Catalytic System

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is employed at 1.5–5 mol% loading. The base K₃PO₄ (1.5 equiv) in a dioxane/water solvent system (4:1 v/v) enables efficient transmetallation and reductive elimination.

Experimental Procedure

  • Combine 2-chloro-5-fluoropyrimidine (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (1.5 mol%), and K₃PO₄ (1.5 equiv) in degassed dioxane/water.

  • Reflux at 100°C under nitrogen for 8–12 hours.

  • Extract with ethyl acetate, concentrate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 75–89%.

Advantages and Limitations

  • Advantages : High regioselectivity, mild conditions, and compatibility with free hydroxyl groups.

  • Limitations : Requires anhydrous conditions and expensive palladium catalysts. Boronic acid instability in aqueous media may necessitate in situ protection.

Nucleophilic Aromatic Substitution

Reaction Mechanism

Nucleophilic aromatic substitution (SNAr) leverages the electron-deficient nature of fluoropyrimidines. The phenolic oxygen acts as a nucleophile, displacing a leaving group (e.g., chloride) from the pyrimidine ring.

Substrate Design

  • Electrophilic Component : 2,4-Dichloro-5-fluoropyrimidine (CAS 2929-71-9) allows selective substitution at the 2-position due to the activating effect of the 5-fluoro group.

  • Nucleophile : Phenol (CAS 108-95-2) deprotonated by K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMSO or DMF.

Optimization Insights

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in promoting substitution while minimizing side reactions (e.g., O-alkylation).

  • Temperature : Reactions proceed at 80–120°C for 12–24 hours. Microwave irradiation reduces time to 1–2 hours with comparable yields.

Procedure

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) and phenol (1.2 equiv) in DMSO.

  • Add Cs₂CO₃ (2.0 equiv) and heat at 100°C for 18 hours.

  • Quench with water, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Yield : 60–72%.

Challenges and Solutions

  • Challenge : Competing substitution at the 4-position of pyrimidine.

  • Solution : Use sterically hindered bases (e.g., DBU) or orthogonal protecting groups for the phenol.

Ullmann-Type Coupling

Copper-Catalyzed Arylation

Ullmann coupling facilitates the direct attachment of phenol to fluoropyrimidine via a copper-catalyzed C–O bond formation.

Substrates and Catalysts

  • Aryl Halide : 2-Bromo-5-fluoropyrimidine (synthesized via bromination of 5-fluorouracil derivatives).

  • Phenolic Component : 4-Hydroxybenzaldehyde (CAS 123-08-0) as a precursor, reduced post-coupling.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

Reaction Conditions

  • Solvent : Toluene or DMF at 120°C.

  • Base : K₂CO₃ (2.0 equiv) to deprotonate the phenol.

Synthetic Protocol

  • Mix 2-bromo-5-fluoropyrimidine (1.0 equiv), 4-hydroxybenzaldehyde (1.1 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv) in toluene.

  • Heat at 120°C for 24 hours under argon.

  • Filter, concentrate, and reduce the aldehyde to phenol using NaBH₄ in methanol.

Yield : 50–65%.

Trade-offs

  • Pros : Avoids boronic acid precursors; suitable for electron-rich pyrimidines.

  • Cons : Longer reaction times and moderate yields compared to palladium-based methods.

Multi-Step Convergent Synthesis

Stepwise Assembly

This approach constructs the fluoropyrimidine and phenol modules separately before coupling.

Fluoropyrimidine Synthesis

  • Cyclocondensation : React ethyl 3-ethoxyacrylate with fluorinated guanidine derivatives to form 5-fluoropyrimidin-2(1H)-one.

  • Chlorination : Treat with POCl₃ to obtain 2-chloro-5-fluoropyrimidine.

Phenolic Component Preparation

  • Nitration : Nitrate phenol to 4-nitrophenol, followed by reduction to 4-aminophenol.

  • Diazo Coupling : Convert 4-aminophenol to a diazonium salt and couple with pyrimidine intermediates.

Final Coupling

Use Heck or Buchwald-Hartwig amination to link the modules, followed by deprotection to yield the target compound.

Overall Yield : 40–55%.

Comparative Analysis of Methods

Method Catalyst Yield (%) Temperature Key Advantage
Suzuki-Miyaura CouplingPd(PPh₃)₄75–89100°CHigh regioselectivity
Nucleophilic SubstitutionCs₂CO₃60–72100°CNo boronic acid required
Ullmann CouplingCuI/1,10-phenanthroline50–65120°CDirect C–O bond formation
Convergent SynthesisPOCl₃, NaBH₄40–55Multiple stepsModular flexibility

Q & A

Q. What are the optimal synthetic routes for 4-(5-Fluoropyrimidin-2-yl)phenol, and how can reaction yields be improved?

Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) under basic conditions. A common approach reacts a fluoropyrimidine derivative with phenol using bases like NaH or NaNH₂ to activate the phenolic hydroxyl group . For higher yields, metal-free conditions with β-CF₃ aryl ketones have been proposed, achieving >85% efficiency under mild temperatures (60–80°C) .

Q. Key Reaction Conditions Table

MethodReagents/ConditionsYield (%)Reference
NAS with NaHPyrimidine derivative, DMF, 80°C60–70
Metal-free synthesisβ-CF₃ ketone, K₂CO₃, DMSO, 60°C>85

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of 4-(5-Fluoropyrimidin-2-yl)phenol?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling in pyrimidine at δ ~8.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXD) resolve crystal packing and hydrogen-bonding networks .
  • IR Spectroscopy : Confirms phenolic -OH stretch (~3200 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

Q. How do substituents on the pyrimidine ring influence the compound’s solubility and stability?

Answer: The 5-fluoro group enhances electronegativity, reducing solubility in polar solvents but improving thermal stability. Para-substituted phenols increase π-π stacking, as seen in analogs with melting points >200°C . Solubility can be modulated via co-solvents (e.g., DMSO:water mixtures) .

Advanced Research Questions

Q. How is 4-(5-Fluoropyrimidin-2-yl)phenol utilized in designing kinase inhibitors?

Answer: The fluoropyrimidine core acts as a ATP-binding site mimic in kinase inhibition. For example, derivatives with N2,N4-diamino substitutions (e.g., CDK2/CDK9 inhibitors) show IC₅₀ values <100 nM. Substituent optimization (e.g., methyl or chloro groups) enhances selectivity .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

Answer:

  • Substituent Screening : Electron-withdrawing groups (e.g., -F, -CF₃) improve binding affinity to hydrophobic kinase pockets .
  • Scaffold Hybridization : Fusion with chromeno-pyrimidine systems (e.g., chromeno[2,3-d]pyrimidine) increases π-stacking interactions .
  • Pharmacophore Modeling : Computational tools (e.g., molecular docking) validate interactions with residues like Lys33 in CDK2 .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural validation?

Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry. For crystallography, use SHELXL’s refinement tools to address disorder or twinning .
  • DFT Calculations : Predict ¹³C chemical shifts to reconcile experimental vs. theoretical data .

Q. What computational approaches predict the drug-likeness of 4-(5-Fluoropyrimidin-2-yl)phenol derivatives?

Answer:

  • ADMET Profiling : Tools like SwissADME assess logP (optimal ~2.5), H-bond donors/acceptors, and bioavailability.
  • Molecular Dynamics (MD) : Simulate binding stability in kinase pockets (e.g., 50 ns MD runs for binding free energy calculations) .

Q. What challenges arise in crystallographic analysis of fluorinated pyrimidines, and how are they mitigated?

Answer:

  • Disorder in Fluorine Positions : Use high-resolution data (<1.0 Å) and SHELXL’s PART instructions to model disorder .
  • Weak Diffraction : Synchrotron radiation improves data quality for low-crystallinity samples .

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